molecular formula C13H8N2O3S B5695056 4-(1,3-benzothiazol-2-yl)-2-nitrophenol

4-(1,3-benzothiazol-2-yl)-2-nitrophenol

Cat. No.: B5695056
M. Wt: 272.28 g/mol
InChI Key: LXSUPDDEYFDPFW-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-nitrophenol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-2-nitrophenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents like nitric acid or halogens. Major products formed from these reactions include amino derivatives, halogenated phenols, and quinones .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUPDDEYFDPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 14.8 g 2-aminothiophenol, 21.6 g 4-hydroxy-3-nitrobenzoic acid, 18 g phosphorus pentoxide and 180 g methanesulfonic acid was heated at 90° C. for 10 hours. The reaction mixture was brought to pH 5 byaddition of sodium bicarbonate and sodium hydroxide solutions, and the solid product collected. The latter was recrystallized first from ethyl acetate and then from acetonitrile to give 6.5 g of the above-indicated product, orange-brown needles, m.p. 214°-215° C.
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14.8 g
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21.6 g
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18 g
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180 g
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reactant
Reaction Step One
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